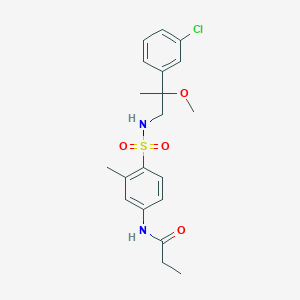
N-(4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to two other carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Chemical Reactions Analysis
Sulfonamides, in general, can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo various organic reactions, including substitution, elimination, and addition reactions .Applications De Recherche Scientifique
Synthetic Methodologies and Polymer Research
- The development of synthetic methodologies for α,β-unsaturated N-methoxy-N-methylamide compounds highlights the interest in creating compounds with specific chemical structures for various applications, including materials science and pharmaceuticals (Beney, Boumendjel, & Mariotte, 1998).
- Research on the RAFT polymerization of N-isopropylacrylamide (NIPAM) underscores the significance of controlled polymerization techniques in producing polymers with precise properties, potentially relevant for drug delivery systems (Convertine et al., 2004).
Antimicrobial and Antipathogenic Activities
- Studies have demonstrated the synthesis and antipathogenic activity of thiourea derivatives, showing significant effects on bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating the potential of these compounds in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Drug Synthesis and Characterization
- The synthesis of Lercanidipine Hydrochloride, involving multiple steps of chemical reactions, showcases the complex processes involved in creating pharmaceutical compounds, which may share similarities with the synthesis pathways of other drug molecules (Guo-ping, 2005).
Cancer Research and Drug Design
- A novel sulfonamide agent, MPSP-001, was found to exhibit potent activity against human cancer cells in vitro by disrupting microtubule formation, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Liu et al., 2012).
Mécanisme D'action
Mode of Action
Based on its structural features, it may interact with its targets through a combination of hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to affect various biochemical pathways, including those involved in signal transduction, enzyme regulation, and cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially alter the compound’s structure and subsequently its activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-5-19(24)23-17-9-10-18(14(2)11-17)28(25,26)22-13-20(3,27-4)15-7-6-8-16(21)12-15/h6-12,22H,5,13H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDJQFJXDZUBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2985601.png)
![Methyl 3-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2985602.png)
![(1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2985603.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2985604.png)
![2-Amino-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985605.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide](/img/structure/B2985606.png)
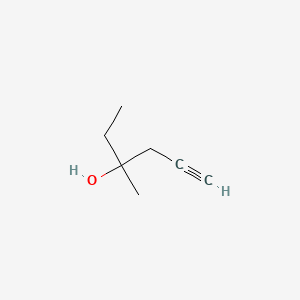
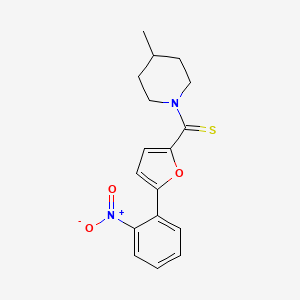
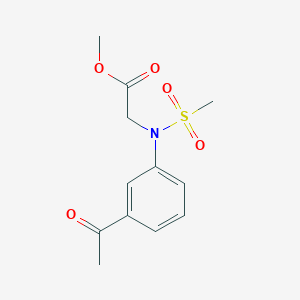
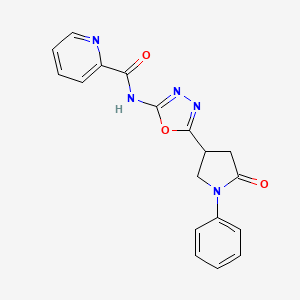
![5-bromo-2-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2985616.png)
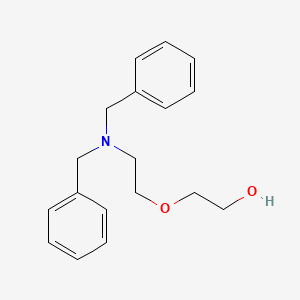
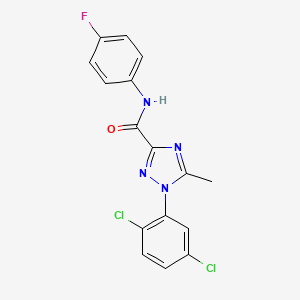
![2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene](/img/structure/B2985622.png)
